molecular formula C19H20FN3O2S3 B2569659 2-(1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)-5-(2-fluorophenyl)-1,3,4-thiadiazole CAS No. 1219845-11-0

2-(1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)-5-(2-fluorophenyl)-1,3,4-thiadiazole

Cat. No. B2569659
CAS RN: 1219845-11-0
M. Wt: 437.57
InChI Key: NBEHWZDLWNIWDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)-5-(2-fluorophenyl)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C19H20FN3O2S3 and its molecular weight is 437.57. The purity is usually 95%.
BenchChem offers high-quality 2-(1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)-5-(2-fluorophenyl)-1,3,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)-5-(2-fluorophenyl)-1,3,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral and Anticancer Applications

  • Antiviral Activity : Compounds with the 1,3,4-thiadiazole moiety have been explored for their antiviral properties. For instance, the synthesis and evaluation of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives demonstrated potential anti-tobacco mosaic virus activity (Chen et al., 2010). This suggests that modifications of the thiadiazole core, as seen in the query compound, could explore antiviral applications.

  • Anticancer Activity : Novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives containing a biologically active sulfone moiety have shown in-vitro anticancer activity against human breast cancer cell lines. Specifically, certain compounds exhibited better activity than the reference drug Doxorubicin, highlighting the potential of sulfone and thiophene moieties in anticancer drug development (Al-Said et al., 2011).

Antibacterial Applications

  • Antibacterial Activity : The synthesis and evaluation of novel compounds with the 1,3,4-thiadiazole core have been shown to possess antibacterial properties. For example, certain 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives displayed enhanced antibacterial activities against various pathogens, indicating the significance of the thiadiazole and sulfonyl piperazine components in developing new antibacterial agents (Qi, 2014).

Antimicrobial and Antifungal Applications

  • Antimicrobial and Antifungal Activities : Compounds featuring the 1,3,4-thiadiazole and sulfonamide groups have been explored for their antimicrobial and antifungal effects. This includes derivatives designed to inhibit carbonic anhydrase isozymes, which have also shown potential as moderate antifungal agents against species like Aspergillus and Candida (Briganti et al., 1997).

Applications in Solar Energy

  • Solar Energy Applications : The organo-sulfur compound 5-methylthio-1,3,4-thiadiazole-2-thiol and its oxidized form have been utilized as a novel redox couple in dye-sensitized and quantum-dot sensitized solar cells, showcasing the utility of thiadiazole derivatives in renewable energy technologies (Rahman et al., 2018).

properties

IUPAC Name

2-[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-3-yl]-5-(2-fluorophenyl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2S3/c1-2-14-9-10-17(26-14)28(24,25)23-11-5-6-13(12-23)18-21-22-19(27-18)15-7-3-4-8-16(15)20/h3-4,7-10,13H,2,5-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEHWZDLWNIWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)-5-(2-fluorophenyl)-1,3,4-thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.